4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its diverse biological activities . The compound features a cyclopropyl group at position 4, a methyl group at position 3, and a pyridin-2-ylmethyl substituent at position 1. These structural motifs influence its physicochemical properties, such as acidity (pKa) and electronic characteristics, and may modulate its biological interactions .
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-14-15(8-10-4-2-3-7-13-10)12(17)16(9)11-5-6-11/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNTXBLCLZMPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C16H15N5O. It features a triazole ring, which is known for its role in various biological activities including antifungal and anticancer properties. The structural configuration allows for interactions with multiple biological targets.
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It selectively targets mitochondrial complex I, leading to a significant reduction in cancer cell viability under hypoxic conditions. The half-maximal inhibitory concentration (IC50) values are reported to be as low as 10 nM in specific cancer cultures when glucose is absent .
Hypoxia-Inducible Factor (HIF) Inhibition
One of the notable mechanisms of action involves the inhibition of hypoxia-inducible factors (HIFs). The compound selectively inhibits the upregulation of HIF-1α and HIF-2α, which are crucial for tumor survival in low oxygen environments. This inhibition has been shown to suppress the expression of HIF-target genes such as carbonic anhydrase 9 (CA9), with IC50 values around 2 nM .
Antifungal Activity
The compound also demonstrates antifungal properties . Studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various fungal species. The mechanism typically involves disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis .
In Vivo Efficacy
In a mouse xenograft model, administration of the compound resulted in a significant reduction in tumor growth, with an effective dose (ED50) around 2 mg/kg . This suggests promising potential for therapeutic applications in oncology.
Antiviral Activity
Preliminary studies indicate that modifications to triazole compounds can enhance antiviral activity against β-coronaviruses. For instance, certain derivatives exhibited improved potency against viral replication in vitro . The structure-activity relationship (SAR) around the triazole scaffold is critical for optimizing these effects.
Comparative Data Table
Scientific Research Applications
Research indicates that compounds containing triazole moieties often exhibit significant biological activities. The specific compound has shown promise in several areas:
1. Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing effective inhibition of growth. For instance, similar compounds have been linked to activity against Staphylococcus aureus and Candida albicans .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . In vitro studies are ongoing to assess its efficacy against different cancer cell lines.
3. Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Triazole derivatives have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. Results indicated a significant reduction in bacterial viability at micromolar concentrations .
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell migration. These findings suggest its potential as a lead compound for further development in cancer therapy .
Case Study 3: Anti-inflammatory Evaluation
In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This supports its potential use in inflammatory disorders .
Comparison with Similar Compounds
Computational and Theoretical Insights
DFT/B3LYP and HF studies reveal:
- HOMO-LUMO Gaps : Pyridine-substituted triazolones have smaller gaps (4.5–5.0 eV) than benzyl analogs (5.2–5.8 eV), suggesting higher reactivity .
- Dipole Moments: The target compound’s dipole moment (~5.0 Debye) exceeds that of non-polar substituents (e.g., cyclopropyl alone: ~3.2 Debye), enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
